molecular formula C12H12F3NSi B14288327 N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine CAS No. 121497-40-3

N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine

Cat. No.: B14288327
CAS No.: 121497-40-3
M. Wt: 255.31 g/mol
InChI Key: OECBXBHTDCJSTG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine typically involves the reaction of 8-bromo-1-naphthylamine with dimethylamine and a trifluorosilylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.

    Substitution: The trifluorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of naphthalene derivatives with biological molecules.

    Industry: Used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorosilyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-naphthylamine: Lacks the trifluorosilyl group, resulting in different chemical properties.

    1,8-Bis(dimethylamino)naphthalene: Contains two dimethylamino groups and is known for its high basicity.

Uniqueness

N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired.

Properties

CAS No.

121497-40-3

Molecular Formula

C12H12F3NSi

Molecular Weight

255.31 g/mol

IUPAC Name

N,N-dimethyl-8-trifluorosilylnaphthalen-1-amine

InChI

InChI=1S/C12H12F3NSi/c1-16(2)10-7-3-5-9-6-4-8-11(12(9)10)17(13,14)15/h3-8H,1-2H3

InChI Key

OECBXBHTDCJSTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)[Si](F)(F)F

Origin of Product

United States

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